molecular formula C9H8ClFO3 B1463535 3-Chloro-4-ethoxy-5-fluorobenzoic acid CAS No. 1017778-72-1

3-Chloro-4-ethoxy-5-fluorobenzoic acid

Cat. No. B1463535
M. Wt: 218.61 g/mol
InChI Key: UZGWOMNUSFRIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-ethoxy-5-fluorobenzoic acid is a chemical compound with the molecular formula C9H8ClFO3 . It is used as an intermediate in organic synthesis . The compound is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-ethoxy-5-fluorobenzoic acid consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and a fluorine atom. The compound also contains a carboxylic acid group .


Physical And Chemical Properties Analysis

3-Chloro-4-ethoxy-5-fluorobenzoic acid is a solid at room temperature . The compound has a molecular weight of 218.61 .

Scientific Research Applications

Comprehensive and Detailed Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives have significant applications in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of TFMP involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .

Thorough Summary of the Results or Outcomes Obtained

Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Use in Structure-Activity Relationship Studies

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: This compound is used as a reactant in the structure-activity relationship study on substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists .
  • Methods of Application: The exact methods of application would be detailed in the respective research papers or patents. Generally, it involves the synthesis of the target compound using “3-Chloro-4-ethoxy-5-fluorobenzoic acid” as a reactant, followed by biological assays to determine the activity of the synthesized compound .
  • Results or Outcomes: The results would be specific to the individual study and would be detailed in the respective research papers or patents .

Use as Laboratory Chemical

  • Specific Scientific Field: Laboratory Research .
  • Summary of the Application: “3-Chloro-4-ethoxy-5-fluorobenzoic acid” is used as a laboratory chemical in various research settings .
  • Methods of Application: The methods of application would depend on the specific research context .
  • Results or Outcomes: The outcomes would be specific to the individual study and would be detailed in the respective research papers or patents .

Use in Structure-Activity Relationship Studies

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: This compound is used as a reactant in the structure-activity relationship study on substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists .
  • Methods of Application: The exact methods of application would be detailed in the respective research papers or patents. Generally, it involves the synthesis of the target compound using “3-Chloro-4-ethoxy-5-fluorobenzoic acid” as a reactant, followed by biological assays to determine the activity of the synthesized compound .
  • Results or Outcomes: The results would be specific to the individual study and would be detailed in the respective research papers or patents .

Use as Laboratory Chemical

  • Specific Scientific Field: Laboratory Research .
  • Summary of the Application: “3-Chloro-4-ethoxy-5-fluorobenzoic acid” is used as a laboratory chemical in various research settings .
  • Methods of Application: The methods of application would depend on the specific research context .
  • Results or Outcomes: The outcomes would be specific to the individual study and would be detailed in the respective research papers or patents .

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-chloro-4-ethoxy-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGWOMNUSFRIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxy-5-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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